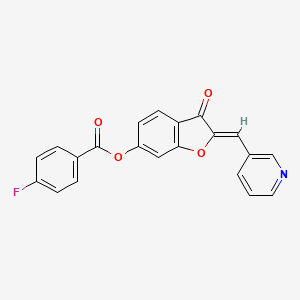

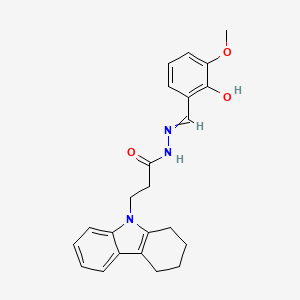

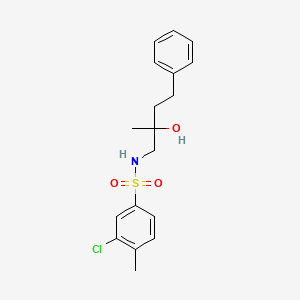

![molecular formula C23H22N4OS2 B2481159 3-(4-Isopropylphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine CAS No. 1115285-94-3](/img/structure/B2481159.png)

3-(4-Isopropylphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridazine derivatives involves complex reactions that can yield a variety of compounds with significant biological and chemical activities. For instance, reactions of pyrazoloylhydroximoyl chloride with different amines and compounds can produce pyridazine derivatives along with other heterocycles such as quinoxaline, benzothiadiazine, and benzoxadiazine derivatives (Zohdi, Osman, & Abdelhamid, 1997). These syntheses are guided by the reactants' structure and the reaction conditions, highlighting the versatility of pyridazine chemistry.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives reveals insights into their chemical behavior and potential reactivity. For example, the crystal structure of certain pyridazine compounds shows planar molecules with specific bond lengths and angles, which are crucial for understanding their reactivity and interaction with other molecules (Ogurtsov et al., 2018). These structural analyses are fundamental in predicting the compounds' physical and chemical properties.

Chemical Reactions and Properties

Pyridazine derivatives undergo a variety of chemical reactions, producing a range of compounds with different functionalities. For instance, reactions with isothiocyanate, sulfur, and carbon nucleophiles can lead to the synthesis of thiazole, pyrazole, and isoxazole derivatives (Zohdi, Mohareb, & Wardakhan, 1995). These reactions are influenced by the substituents on the pyridazine ring and the reaction conditions, demonstrating the chemical diversity achievable with pyridazine derivatives.

Physical Properties Analysis

The physical properties of pyridazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the planar structure and specific bond angles of some pyridazine compounds can lead to high crystal density and stability, which are important characteristics for their application in materials science (Ogurtsov et al., 2018).

Chemical Properties Analysis

The chemical properties of pyridazine derivatives, including reactivity, stability, and potential for further functionalization, are crucial for their application in synthetic chemistry and drug development. The presence of substituents such as methylthio and isopropylphenyl groups can significantly affect these properties, offering pathways for the synthesis of compounds with tailored functionalities (Hemdan & Elshahawi, 2009).

Applications De Recherche Scientifique

Biological Activities of Synthesized Phenothiazines

Recent studies have highlighted the significant biological activities of new phenothiazine derivatives, including over 50 main structures with various substituents. These derivatives have shown promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. The activities of phenothiazines on biological systems involve interactions with pharmacophoric substituents, multicyclic ring systems, and their lipophilic nature, which facilitates penetration through biological membranes. Some mechanisms of action and current trends in phenothiazine synthesis are discussed without detailing synthetic routes, underscoring the phenothiazine core as a potent pharmacophoric moiety for developing compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).

Antitubercular Activity

Modification of isoniazid (INH) structure with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives has been evaluated for anti-tubercular activity against various strains of Mycobacterium tuberculosis. Among these, certain derivatives showed in vitro efficacy comparable to INH, with significant activity against INH-resistant non-tuberculous mycobacteria. This highlights the potential for rational design of new leads for anti-TB compounds based on oxadiazole derivatives (Asif, 2014).

Synthesis and Biological Activity of Pyridopyridazine Derivatives

Pyridopyridazine derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic effects. They have been identified as selective inhibitors for phosphodiesterases and novel ligands for the GABA-A receptor benzodiazepine binding site. This review emphasizes the versatility of pyridopyridazine derivatives in medicinal chemistry, highlighting their potential as a scaffold for the development of new therapeutic agents (Wojcicka & Nowicka-Zuchowska, 2018).

Propriétés

IUPAC Name |

3-(4-methylsulfanylphenyl)-5-[[6-(4-propan-2-ylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4OS2/c1-15(2)16-4-6-17(7-5-16)20-12-13-22(26-25-20)30-14-21-24-23(27-28-21)18-8-10-19(29-3)11-9-18/h4-13,15H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGCMANGAFNNEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-[4-(propan-2-yl)phenyl]pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

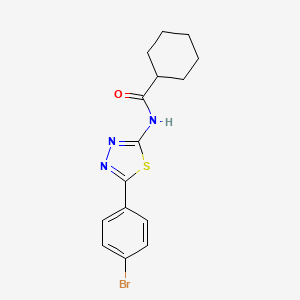

![N-[[3-Bromo-2-(2-methylsulfonylethoxy)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2481078.png)

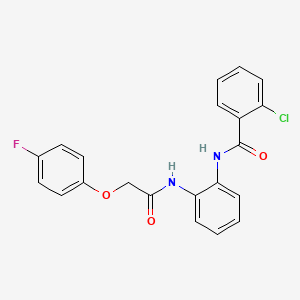

![N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2481085.png)

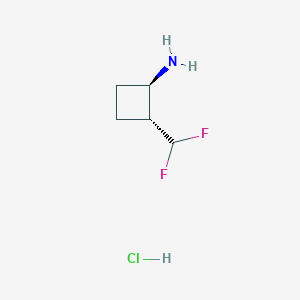

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide](/img/structure/B2481092.png)

![N-(4-chlorobenzyl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide](/img/structure/B2481095.png)

carbamoyl]methyl})amino}acetate](/img/structure/B2481097.png)